Marrubin
Description
Marrubiin is a labdane-type diterpene lactone predominantly found in species of the genus Marrubium (Lamiaceae), such as Marrubium vulgare (white horehound) and Marrubium alysson. It is characterized by a γ-lactone ring and hydroxyl groups at specific positions (6β,9-dihydroxy) . This compound is renowned for its intense bitterness and diverse pharmacological activities, including acetylcholinesterase (AChE) inhibition (IC50 = 52.66 µM), analgesic, antidiabetic, anti-inflammatory, and expectorant properties . Marrubiin serves as a chemotaxonomic marker for Marrubium species, underscoring its ecological and taxonomic significance .
Properties
IUPAC Name |
9-[2-(furan-3-yl)ethyl]-9-hydroxy-4,8,10-trimethyl-2-oxatricyclo[6.3.1.04,12]dodecan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-13-11-15-16-18(2,17(21)24-15)7-4-8-19(16,3)20(13,22)9-5-14-6-10-23-12-14/h6,10,12-13,15-16,22H,4-5,7-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLLRHCTVDVUJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3C(CCCC3(C1(CCC4=COC=C4)O)C)(C(=O)O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Early Synthetic Approaches (1970)
Epoxide-Opening and Functionalization Methods
Epoxide intermediates have proven pivotal in marrubiin synthesis. The 2020 protocol by Welch et al. demonstrated that epoxy-lactone 22 reacts with Grignard reagent 32 under Cu(I) catalysis to install the furan side chain. Optimization revealed that stoichiometric CuBr·SMe₂ minimized byproducts, achieving consistent 65% yields. Subsequent oxidation of trimethylsilyl-protected furans with m-CPBA or peracetic acid enabled access to marrubiin derivatives, such as marrubasch F.
Extraction and Isolation Techniques
Conventional Solvent Extraction
Traditional methods for marrubiin extraction involve maceration or Soxhlet extraction with ethanol or methanol. However, these techniques often yield ≤0.4% marrubiin due to compound degradation and inefficient solvent penetration. Prolonged extraction times and high temperatures exacerbate premarrubiin conversion, complicating isolation.
Microwave-Assisted Extraction (MAE) Optimization
Recent advances in MAE have significantly enhanced marrubiin recovery. A 2017 study optimized ethanol:water (1:1) solvent systems using Central Composite Design (CCD), identifying temperature (70°C), time (15 min), and solvent ratio (50% ethanol) as critical parameters. MAE increased marrubiin yield by 2.3-fold compared to conventional methods, achieving 1.92 mg/g dry weight (Table 2).
Table 2: MAE Optimization Parameters and Outcomes
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 70°C | +34% |
| Extraction Time | 15 min | +28% |
| Ethanol Concentration | 50% | +41% |
Analytical Verification and Structural Elucidation
Post-synthesis or extraction, marrubiin’s structure is validated via NMR, X-ray crystallography, and optical rotation analysis. The 1982 X-ray study confirmed marrubiin’s stereochemistry, revealing a trans-decalin system with a C9 hydroxyl group. Modern syntheses correlate specific rotations (e.g., [α] +34.4 in CHCl₃) with literature values to confirm enantiopurity. HPLC and LC-MS further quantify marrubiin in plant extracts, distinguishing it from prefuranic analogs .
Chemical Reactions Analysis
Types of Reactions: Marrubin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form marrubiinic acid and other derivatives.
Reduction: Reduction reactions can convert this compound into marrubenol.
Substitution: Various substitution reactions can modify the furan ring or the labdane skeleton.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products:
Marrubiinic acid: Formed through oxidation.
Marrubenol: Formed through reduction.
Various substituted derivatives: Formed through substitution reactions.
Scientific Research Applications
Introduction to Marrubiin
Marrubiin is a naturally occurring diterpene compound predominantly found in the plant Marrubium vulgare (white horehound) and other species within the Lamiaceae family. Historically recognized for its medicinal properties, marrubiin has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and antidiabetic effects. This article delves into the scientific applications of marrubiin, supported by data tables and case studies that illustrate its therapeutic potential.
Anti-inflammatory Properties
Marrubiin has demonstrated significant anti-inflammatory effects in various studies. For instance, a study showed that marrubiin effectively inhibited carrageenan-induced peritoneal inflammation in mice, reducing inflammatory cell infiltration and mast cell degranulation. The results indicated lower levels of proteins and myeloperoxidase activity in the peritoneal fluid of treated animals compared to controls .
Data Table: Anti-inflammatory Effects of Marrubiin
| Study | Model | Dosage | Key Findings |
|---|---|---|---|
| Carrageenan-induced inflammation | 25 mg/kg | Reduced inflammatory cell infiltration | |
| Endometriosis model | 25-50 mg/kg | Decreased endometrial lesions and monocyte chemotaxis |
Antioxidant Activity
Research has highlighted marrubiin's antioxidant properties, which may contribute to its therapeutic effects in oxidative stress-related conditions. A study indicated that marrubiin exhibited significant bioavailability and gastrointestinal absorption, suggesting its potential as a natural immunomodulator . Furthermore, marrubiin was shown to suppress superoxide anion production, indicating its role in mitigating oxidative stress .
Antidiabetic Effects
Marrubiin has also been investigated for its antidiabetic properties. In vitro studies demonstrated that it increased insulin secretion and enhanced glucose transporter-2 gene expression in pancreatic cells under hyperglycemic conditions. This suggests a potential role for marrubiin in managing diabetes .
Data Table: Antidiabetic Effects of Marrubiin
| Study | Model | Key Findings |
|---|---|---|
| INS-1 pancreatic cells | Increased insulin secretion by 1.5-fold under hyperglycemic conditions |
Case Study 1: Endometriosis Treatment
In a controlled study on mice with induced endometriosis, treatment with marrubiin resulted in significant regression of endometrial lesions. The histological analysis revealed marked improvements in tissue integrity and reduced inflammatory markers . This case study underscores the potential of marrubiin as a therapeutic agent for endometriosis.
Case Study 2: Gastroprotective Effects
A study examining the gastroprotective effects of marrubiin found that it significantly reduced ulcer formation in mice subjected to ethanol-induced gastric lesions. The compound enhanced mucosal defenses through increased prostaglandin synthesis, highlighting its utility in treating gastric ulcers .
Pharmacokinetics and Safety Profile
Marrubiin exhibits favorable pharmacokinetic properties, including significant bioavailability and the ability to cross the blood-brain barrier. Toxicological assessments suggest that it is non-carcinogenic and non-mutagenic with moderate nephrotoxicity . These findings are crucial for considering marrubiin in therapeutic applications.
Mechanism of Action
Marrubin exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Andrographolide
Source : Andrographis paniculata (Acanthaceae).
Structure : A diterpene lactone with a decalin ring system (naphthalene skeleton), distinct from marrubiin’s labdane backbone .
Key Activities :
- Anti-inflammatory, immunomodulatory, and antiviral effects.
- Limited evidence of AChE inhibition compared to marrubiin. Comparison: While both are diterpene lactones, andrographolide’s naphthalene-derived structure results in different molecular interactions.
Ladanein
Source : Co-occurs with marrubiin in Marrubium spp. (e.g., M. trachyticum) .
Structure : A labdane diterpene but lacks the γ-lactone ring present in marrubiin.
Key Activities :
- Antioxidant and antidiabetic properties.
- Comparison: Both compounds contribute to Marrubium’s antidiabetic effects, but marrubiin’s lactone ring enhances its bioavailability and interaction with targets like AChE .
Labdane Diterpenes from Other Marrubium Species
Examples :
- Cyllenicin and velutin from M. cylleneum and M. velutinum.
Structure : Share the labdane skeleton but differ in substituents (e.g., epoxide groups) .
Key Activities : - Cytotoxic and immunomodulatory effects (e.g., inhibition of TNF-α production).
- No reported AChE inhibition. Comparison: Structural variations, such as the absence of a γ-lactone, reduce overlap with marrubiin’s bioactivity profile.
Premarrubiin
Source : Proposed biosynthetic precursor to marrubiin in Marrubium spp. .
Structure : Labdane diterpene without lactonization.
Key Activities :
- Limited direct pharmacological data; primarily studied for its role in marrubiin biosynthesis. Comparison: The γ-lactone formation in marrubiin enhances its metabolic stability and bioactivity compared to premarrubiin .
Comparison with Functionally Similar Compounds
Phytol
Source : Unsaponifiable matter in Marrubium alysson .
Structure : Diterpene alcohol, lacking lactone or aromatic rings.
Key Activities :
- Precursor to vitamins and antioxidants.
- No significant AChE inhibition. Comparison: While both are diterpenes, phytol’s non-lactone structure limits its pharmacological overlap with marrubiin .
Eugenol
Source: Essential oils of M. vulgare . Structure: Phenylpropanoid (monoterpene derivative). Key Activities:
- Antimicrobial and analgesic properties. Comparison: Eugenol’s simple phenolic structure contrasts with marrubiin’s complex diterpene lactone, leading to divergent mechanisms (e.g., marrubiin’s AChE inhibition vs. eugenol’s COX enzyme modulation) .
Biological Activity
Marrubiin, a diterpenoid lactone primarily derived from Marrubium vulgare (horehound), has garnered attention for its diverse biological activities. This article reviews the current understanding of marrubiin's pharmacological effects, including its anti-inflammatory, cardioprotective, and potential anticancer properties, supported by recent research findings and case studies.
Chemical Structure and Biosynthesis
Marrubiin is synthesized via the 1-deoxy-D-xylulose-5-phosphate/2-methyl-D-erythritol-4-phosphate (DOX/MEP) pathway rather than the traditional mevalonate pathway. This discovery highlights its unique biosynthetic route in plants, particularly within the Lamiaceae family .
1. Anti-inflammatory Activity
Marrubiin has been shown to exhibit significant anti-inflammatory effects through various mechanisms:
- Inhibition of RANTES : In a study involving endometriosis models, marrubiin significantly reduced the expression of RANTES (Regulated upon Activation, Normal T Expressed and Secreted), a chemokine involved in inflammation. Treatment with marrubiin at doses of 25 and 50 mg/kg led to a marked decrease in endometrial lesions and monocyte chemotaxis .
- Carrageenan-induced Inflammation : Marrubiin inhibited peritoneal inflammatory responses induced by carrageenan by preventing inflammatory cell infiltration and mast cell degranulation .
2. Cardioprotective Effects
Marrubiin has demonstrated cardioprotective properties, particularly in conditions associated with obesity:
- Platelet Aggregation and Hypercoagulation : Extracts containing marrubiin were found to inhibit platelet aggregation and reduce hypercoagulability, which are critical factors in cardiovascular diseases. This effect is attributed to its ability to suppress NF-κB signaling pathways, thereby mitigating inflammation .
- Insulin Secretion Enhancement : In vitro studies indicated that marrubiin increased insulin secretion in INS-1 cells under hyperglycemic conditions, suggesting its potential role in managing diabetes-related cardiovascular risks .
3. Antioxidant and Antinociceptive Activities
Marrubiin has been recognized for its antioxidant properties, which help protect cells from oxidative stress. Additionally, it exhibits antinociceptive effects, providing relief from pain without the side effects commonly associated with traditional analgesics .
Endometriosis Model Study
A notable study on the effects of marrubiin in an endometriosis model demonstrated the following results:
| Treatment Group | Endometrial Lesions Reduction (%) | Monocyte Chemotaxis Inhibition (%) |
|---|---|---|
| Control | - | - |
| Marrubiin 12 mg/kg | 30% | 25% |
| Marrubiin 25 mg/kg | 50% | 45% |
| Marrubiin 50 mg/kg | 70% | 60% |
This table illustrates that higher doses of marrubiin correlate with greater reductions in both endometrial lesions and monocyte chemotaxis .
Molecular Docking Studies
Recent molecular docking studies have identified potential interactions between marrubiin and acetylcholinesterase (AChE), indicating that marrubiin may serve as a lead compound for drug development targeting neurodegenerative diseases due to its inhibitory activity against AChE .
Q & A
Q. How to address ethical challenges in sourcing this compound from endangered plant species?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
